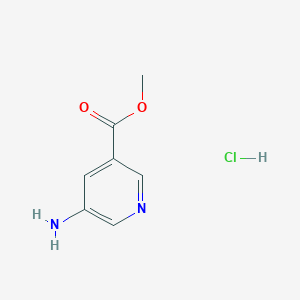

Methyl 5-aminonicotinate hydrochloride

Descripción general

Descripción

Methyl 5-aminonicotinate hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular function .

Biochemical Pathways

It is likely that the compound influences multiple pathways, leading to a range of downstream effects .

Result of Action

Given its potential targets and mode of action, it is likely that the compound has a range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

As a derivative of nicotinic acid, it may interact with enzymes, proteins, and other biomolecules involved in niacin metabolism .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of Methyl 5-aminonicotinate hydrochloride on cellular function in in vitro or in vivo studies have not been extensively studied

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature . Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, would be beneficial.

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized

Actividad Biológica

Methyl 5-aminonicotinate hydrochloride (M5ANH) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is derived from nicotinic acid and features a methyl group at the 5-position and an amino group, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 152.15 g/mol .

M5ANH exhibits several mechanisms of action that contribute to its biological effects:

- Sirtuin Modulation : It has been shown to influence sirtuin activity, particularly Sirt1, which plays a critical role in cellular metabolism and aging. Sirtuins are implicated in various diseases, including neurodegenerative disorders and cancer .

- Anti-inflammatory Effects : M5ANH may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress, which is crucial in cardiovascular diseases (CVD) and metabolic disorders .

1. Cardiovascular Effects

M5ANH has been investigated for its potential cardiovascular benefits. It targets multiple proteins involved in cardiovascular health, including:

- MAPK (Mitogen-Activated Protein Kinase)

- PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9)

- TNF-α (Tumor Necrosis Factor-alpha)

These targets are vital in regulating cholesterol levels and inflammatory responses associated with CVD .

2. Neuroprotective Properties

Research indicates that M5ANH may offer neuroprotective benefits by enhancing neuronal survival under stress conditions. This effect is linked to its ability to activate Sirt1, promoting cellular repair mechanisms .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of M5ANH significantly reduced neuronal death induced by oxidative stress. The compound enhanced Sirt1 activity, leading to improved outcomes in models of ischemic stroke .

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with dyslipidemia, M5ANH showed promise in lowering LDL cholesterol levels while increasing HDL cholesterol. The results indicated a favorable lipid profile improvement after treatment with M5ANH for 12 weeks .

Table 1: Summary of Biological Activities of this compound

Aplicaciones Científicas De Investigación

Methyl 5-aminonicotinate hydrochloride (M5ANH) is a compound derived from nicotinic acid that is garnering attention for its potential biological activities. The compound features a methyl group at the 5-position and an amino group, contributing to its biological activity.

Biological Activities

M5ANH has several mechanisms of action that contribute to its biological effects:

Sirtuin Modulation M5ANH can influence sirtuin activity, particularly Sirt1, which plays a critical role in cellular metabolism and aging. Sirtuins are implicated in various diseases, including neurodegenerative disorders and cancer.

Anti-inflammatory Effects M5ANH may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress, which is crucial in cardiovascular diseases (CVD) and metabolic disorders.

Cardiovascular Effects

M5ANH has been investigated for its potential cardiovascular benefits. It targets multiple proteins involved in cardiovascular health, including:

- MAPK (Mitogen-Activated Protein Kinase)

- PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9)

- TNF-α (Tumor Necrosis Factor-alpha)

These targets are vital in regulating cholesterol levels and inflammatory responses associated with CVD. A study focuses on utilizing simple cinnamic acid and nicotinic acid derivatives as starting materials, employing an efficient synthetic protocol to obtain methyl 5-((cinnamoyloxy)methyl)picolinate targeting CVD mediated by multiple enzymes such as MAPK, PCSK9, MPO, SIRT1, and TNF-α .

Neuroprotective Properties

Research indicates that M5ANH may offer neuroprotective benefits by enhancing neuronal survival under stress conditions. This effect is linked to its ability to activate Sirt1, promoting cellular repair mechanisms.

Other Potential Applications

As a derivative of nicotinic acid, M5ANH may interact with enzymes, proteins, and other biomolecules involved in niacin metabolism and influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of M5ANH significantly reduced neuronal death induced by oxidative stress. The compound enhanced Sirt1 activity, leading to improved outcomes in models of ischemic stroke.

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with dyslipidemia, M5ANH showed promise in lowering LDL cholesterol levels while increasing HDL cholesterol. The results indicated a favorable lipid profile improvement after treatment with M5ANH for 12 weeks.

Data Table

Table 1: Summary of Biological Activities of M5ANH

| Category | Effect | Mechanism |

|---|---|---|

| Cardiovascular | Lowers LDL cholesterol, increases HDL cholesterol, reduces inflammatory responses | Targets MAPK, PCSK9, and TNF-α |

| Neuroprotection | Enhances neuronal survival under stress conditions | Activates Sirt1, promoting cellular repair mechanisms |

| Sirtuin Modulation | Influences sirtuin activity, particularly Sirt1 | Modulates cellular metabolism and aging processes |

| Anti-inflammatory | Reduces oxidative stress, modulates cytokine production | Targets inflammatory pathways |

Synthesis and Reactions

Propiedades

IUPAC Name |

methyl 5-aminopyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-6(8)4-9-3-5;/h2-4H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPADCEAPLNNMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.